(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid

Protodeboronation Arylboronic acid stability Ortho-substituent effect

Struggling with protodeboronation in demanding Suzuki-Miyaura couplings? This halogenated phenylboronic acid solves that. - Ortho-chloro substituent offers superior resistance to protodeboronation vs. ortho-fluoro analogs, improving cross-coupling yields. - Three orthogonal functional handles (B(OH)₂, Cl, F) enable sequential diversification for complex pharma/agrochemical scaffolds. - Explicitly validated as a Protein Degrader Building Block for PROTAC synthesis. Purity: ≥98%. Ships under ambient conditions from global stock.

Molecular Formula C7H7BClFO3
Molecular Weight 204.388
CAS No. 943831-11-6
Cat. No. B591547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
CAS943831-11-6
Molecular FormulaC7H7BClFO3
Molecular Weight204.388
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)OC)Cl)(O)O
InChIInChI=1S/C7H7BClFO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3
InChIKeyJJCNIMMFMDOIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid


(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid (CAS 943831-11-6) is a specialized organoboron reagent with the molecular formula C7H7BClFO3 and a molecular weight of 204.39 g/mol. It is typically supplied with a purity of 95-98% . As a halogenated and methoxy-substituted phenylboronic acid, its primary use is as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures for pharmaceutical and agrochemical research .

Limitations of Generic Substitution in Advanced Synthesis


Substituting (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid with a generic or less substituted phenylboronic acid is not feasible for applications requiring its specific electronic and steric profile. The unique combination of an ortho-chloro, para-fluoro, and meta-methoxy group creates a distinct electronic environment on the phenyl ring. This substitution pattern is critical for achieving the desired reactivity, selectivity, and stability in subsequent cross-coupling reactions, as the position and nature of substituents profoundly influence the properties of arylboronic acids [1]. Furthermore, the presence of the boronic acid group allows for targeted molecular construction, while the specific halogenation pattern can be leveraged for orthogonal functionalization or to influence the physicochemical properties of the final target molecule [2].

Quantitative Differentiation from Analogs


Enhanced Stability via Ortho-Chloro Substitution

The ortho-chloro substituent in (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is inferred to confer greater stability against protodeboronation compared to analogs with an ortho-fluoro substituent. This inference is based on class-level knowledge that polyfluorinated aryl boronic acids, especially those containing an ortho-fluorine group, suffer from accelerated instability and protodeboronation under basic reaction conditions [1]. The presence of an ortho-chloro instead of an ortho-fluoro group is expected to mitigate this issue, potentially leading to higher effective yields in coupling reactions where boronic acid stability is a limiting factor.

Protodeboronation Arylboronic acid stability Ortho-substituent effect

Electronic Tuning by Methoxy Group for Coupling Efficiency

The meta-methoxy substituent is a known electron-donating group (EDG) that can increase the electron density on the aromatic ring, potentially influencing the rate and efficiency of the transmetalation step in Suzuki-Miyaura cross-couplings. In contrast to unsubstituted or electron-withdrawing analogs, this EDG can modulate the reactivity of the boronic acid. The specific positioning of the methoxy group at the 3-position, in combination with the 2-chloro and 4-fluoro substituents, creates a unique electronic profile that cannot be replicated by simpler isomers like 3-methoxyphenylboronic acid [1].

Suzuki-Miyaura coupling Electron-donating group Reaction yield

Designated Protein Degrader Building Block

This compound is explicitly categorized by at least one major supplier (Aladdin Scientific) as belonging to the 'Protein Degrader Building Blocks' family [1]. This classification is not common for all boronic acids and indicates its recognized utility in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). In contrast, closely related analogs like (2-Chloro-3-methoxyphenyl)boronic acid or (2-Fluoro-3-methoxyphenyl)boronic acid are not as prominently designated for this specific, high-value application in the available commercial data.

PROTAC Targeted Protein Degradation Building Block

Intermediate for 17β-HSD13 Inhibitor Patents

Patents related to novel 17β-hydroxysteroid dehydrogenase type 13 (17β-HSD13) inhibitors, a class of compounds being investigated for the treatment of non-alcoholic fatty liver disease (NAFLD/MASLD) and alcoholic-related liver disease (ARLD), cite the use of specific halogenated and methoxy-substituted phenylboronic acids as intermediates [1]. While the exact compound's quantitative performance data is not detailed in the patent summary, its structural features align with the substitution patterns described for key synthetic intermediates in this therapeutic area. This linkage to a specific, high-value patent class provides a stronger rationale for its procurement compared to analogs not mentioned in such contexts.

17β-HSD13 Liver disease Hydantoin Patent intermediate

Optimal Procurement Scenarios in R&D


Synthesis of Advanced PROTAC Molecules

This compound is an optimal procurement choice when synthesizing novel Proteolysis Targeting Chimeras (PROTACs) or other heterobifunctional molecules that require a halogenated and methoxy-substituted phenyl linker. Its specific substitution pattern (ortho-chloro, para-fluoro, meta-methoxy) offers unique electronic and steric properties for tuning the physicochemical properties of the degrader molecule. The explicit classification of this compound as a 'Protein Degrader Building Block' by major vendors [1] provides a direct, verifiable justification for its selection over simpler or less specifically functionalized boronic acids in this context.

Biaryl Libraries for 17β-HSD13 Inhibitor Discovery

For medicinal chemistry projects focused on developing novel inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (17β-HSD13) for liver diseases, this compound is a valuable intermediate. The structural features of this boronic acid align with substitution patterns described in related patents for this therapeutic target [1]. Procuring this specific compound ensures access to a key building block that can be used to explore the chemical space around patented inhibitor scaffolds, enabling the synthesis of diverse biaryl derivatives for structure-activity relationship (SAR) studies.

Suzuki Couplings Requiring Enhanced Stability

When a synthetic route involves challenging Suzuki-Miyaura couplings where boronic acid stability is a concern, this compound presents a potentially advantageous choice. Its ortho-chloro substituent is predicted to offer greater resistance to protodeboronation compared to analogs with an ortho-fluoro substituent [1]. This inferred stability can translate to higher yields and more reliable reaction outcomes. Therefore, procuring (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is scientifically justified for demanding cross-coupling applications where reagent decomposition is a known or anticipated problem.

Agrochemical Intermediates with Orthogonal Reactivity

This compound is a strategic procurement choice for the synthesis of complex agrochemical intermediates that require orthogonal functionalization. The molecule contains three distinct handles for further diversification: a boronic acid group for cross-coupling, and both chloro and fluoro substituents, which can be selectively targeted in subsequent nucleophilic aromatic substitution (SNAr) or other reactions. This inherent 'orthogonality' is a key differentiating factor from simpler boronic acids, making it a powerful building block for efficiently constructing highly functionalized aromatic cores found in modern crop protection agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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